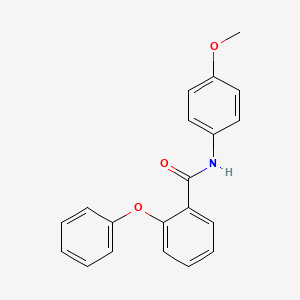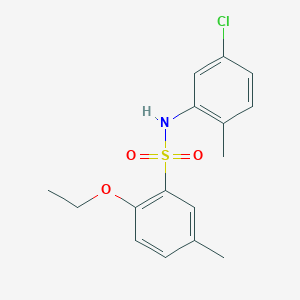
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone, also known as MPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MPEP belongs to the class of compounds known as hydrazones, which are known for their ability to act as ligands for various receptors in the body. In
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Fragile X syndrome. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and learning and memory. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome.
Mecanismo De Acción
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling pathways that regulate synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone reduces the excitability of neurons and enhances synaptic plasticity, which can improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on mGluR5, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has several advantages for use in lab experiments. It is a highly selective antagonist of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are also some limitations to using 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to achieve sustained effects in animal models. Additionally, 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone has been shown to have off-target effects on other receptors, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone. One area of interest is the potential use of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, researchers are exploring the use of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone as a tool for studying the role of mGluR5 in various physiological and pathological processes. Finally, there is ongoing research into the development of new compounds that target mGluR5 with greater selectivity and potency than 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone involves the reaction of 1-(4-methylphenyl)ethanone with 2-methyl-6-phenyl-4-pyrimidinylhydrazine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization or column chromatography. The yield of 1-(4-methylphenyl)ethanone (2-methyl-6-phenyl-4-pyrimidinyl)hydrazone can vary depending on the reaction conditions, but typically ranges from 50-70%.
Propiedades
IUPAC Name |
2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-14-9-11-17(12-10-14)15(2)23-24-20-13-19(21-16(3)22-20)18-7-5-4-6-8-18/h4-13H,1-3H3,(H,21,22,24)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIWDZNHLSWRTD-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=NC(=C2)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=NC(=C2)C3=CC=CC=C3)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)
![1-cyclooctyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5775827.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)
